Absolute Stereochemical Configuration vs. Unspecified Moluccanin
(S)-Moluccanin is the specifically defined (2S,3S) enantiomer [1]. This is a critical distinction from generic 'Moluccanin' (CAS 116521-73-4), which is often marketed or referenced without specified stereochemistry. In coumarinolignoids, stereochemistry at the 7' and 8' positions is a primary determinant of biological interaction and must be defined for reproducibility. The chemical synthesis of (S)-Moluccanin leverages the chiral pool reagent (S)-solketal to establish the (7'S,8'S) configuration, a method that is not universal across all commercial sources [2].
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (2S,3S) or (7'S,8'S)-moluccanin |
| Comparator Or Baseline | Unspecified Moluccanin (CAS 116521-73-4) or potential (7'R,8'R) enantiomer |
| Quantified Difference | Absolute stereochemistry defined vs. undefined (or mixture) |
| Conditions | Compound nomenclature and CAS registry differentiation |
Why This Matters
For assay reproducibility and SAR studies, the exact stereoisomer is non-negotiable; using undefined material can lead to contradictory or uninterpretable results.
- [1] GRAYU Phytochemical Database. (S)-Moluccanin (CID: 91895364). View Source
- [2] Kim, I. J.; Pilkington, L. I.; Barker, D. Total Synthesis of Linear Coumarniolignoids (+) and (-)-Sapiumin C, (-)-Moluccanin, and (-)-Hemidesminine. *Journal of Organic Chemistry* 2023, 88 (9), 5900-5912. View Source
